4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one
Description
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring linked to a benzodioxol moiety and a 3-fluoro-4-methylphenyl group.
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-11-2-4-14(8-15(11)21)24-9-13(7-18(24)25)20-22-19(23-28-20)12-3-5-16-17(6-12)27-10-26-16/h2-6,8,13H,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDODVABQBBKODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The structure of the compound features a pyrrolidinone core linked to a benzodioxole moiety and an oxadiazole group. The presence of these functional groups is crucial for its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHF NO |
| Molecular Weight | 329.32 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety is known to interact with various enzymes, potentially inhibiting their activity. For example, studies have shown that oxadiazole derivatives can inhibit topoisomerases and histone deacetylases, which are critical in cancer cell proliferation .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The benzodioxole component may enhance its membrane-disrupting capabilities against bacterial cells .
- Antioxidant Properties : The presence of the benzodioxole moiety is also associated with antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated significant cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell growth .
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that certain derivatives exhibited IC values in the low micromolar range, suggesting potent anticancer activity .
- Molecular Docking Studies : Molecular docking simulations have suggested that the compound can effectively bind to active sites of key proteins involved in cancer progression, such as telomerase and various kinases . This binding could lead to inhibition of their function and subsequent suppression of tumor growth.
Biological Assays
Biological assays have been conducted to assess the efficacy of this compound:
- Antimicrobial Assays : The compound was tested against several bacterial strains using broth microdilution methods. Results indicated significant inhibition at concentrations as low as 10 µg/mL .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest it may inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of oxadiazoles were shown to exhibit significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the compound's ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways .
Pharmacology
The pharmacological profile of this compound indicates potential as a therapeutic agent. Its interaction with biological targets suggests it could modulate enzyme activity or receptor signaling pathways.
Mechanism of Action
The compound may act as an inhibitor of certain enzymes or receptors linked to disease progression, particularly in metabolic disorders and cancer . Further research is needed to elucidate specific molecular interactions.
Material Science
Due to its unique chemical structure, this compound can serve as a building block for synthesizing advanced materials. Its properties may be harnessed in the development of novel polymers or nanomaterials.
Application Example: Polymer Synthesis
Research has indicated that incorporating oxadiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This opens avenues for creating materials with specific functionalities for electronics and coatings .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrrolidin-2-one vs. Triazole Derivatives
- Triazole Analogs : Compounds like 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine (Mol. Wt. 376.37) feature a rigid triazole ring, which may limit flexibility but improve metabolic stability .
Oxazolidinone Derivatives
- The oxazolidinone-containing compound in , (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one, demonstrates how oxadiazole substituents (e.g., cyclopropyl vs. benzodioxol) influence electronic properties and target affinity .
Substituent Effects
Aromatic Ring Modifications
- 3-Fluoro-4-Methylphenyl (Target) : Fluorine’s electronegativity enhances dipole interactions, while the methyl group increases lipophilicity (logP ~3.2 estimated).
- 4-Chlorophenyl (CAS 941891-64-1): The chloro substituent in 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one (Mol.
- Trifluoromethylphenyl () : The trifluoromethyl group in 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one (Mol. Wt. 420.16) increases metabolic resistance but complicates synthesis (9% yield) .
Pharmacological and Physicochemical Properties
Toxicity Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one?
- Methodology :
- Oxadiazole Ring Formation : Utilize a cyclization reaction between a nitrile derivative and hydroxylamine under reflux in ethanol. For example, describes oxadiazole synthesis via nitrile-hydroxylamine coupling, which can be adapted for this compound .
- Pyrrolidinone Functionalization : Introduce the 3-fluoro-4-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) on the pyrrolidinone core. provides a general protocol for refluxing intermediates in ethanol with aryl groups .
- Key Considerations : Monitor reaction progress using HPLC (≥95% purity target) and confirm regioselectivity via NMR.
Q. How can structural characterization be performed to confirm the identity of this compound?
- Analytical Techniques :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, as demonstrated in for a benzodioxol-containing analog .
- Spectroscopy : Combine H/C NMR to verify substituent positions (e.g., benzodioxol and oxadiazole moieties). Mass spectrometry (HRMS) confirms molecular weight.
Advanced Research Questions
Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) profile in preclinical studies?
- Approaches :
- Metabolic Stability : Introduce fluorine atoms (as in the 3-fluoro-4-methylphenyl group) to reduce cytochrome P450-mediated metabolism. highlights fluorinated pyrazole derivatives with improved PK profiles .
- Solubility Enhancement : Modify the pyrrolidinone ring with hydrophilic groups (e.g., amine or alcohol derivatives) while maintaining target affinity. discusses balancing lipophilicity and aqueous solubility for oxadiazole-containing FLAP inhibitors .
- Validation : Use in vitro assays (e.g., human liver microsomes) and in vivo rodent models to assess clearance and bioavailability.
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Case Example : If the compound shows high potency in enzyme assays but low efficacy in cell-based models:
Assay Conditions : Verify buffer composition (e.g., divalent cations) and redox environments, as oxadiazoles may exhibit redox-sensitive activity .
Membrane Permeability : Measure logP and P-gp efflux ratios. emphasizes optimizing permeability for intracellular targets .
Off-Target Effects : Perform counter-screening against related enzymes (e.g., FLAP vs. 5-LOX) to rule out cross-reactivity .
Q. What crystallographic insights can guide structure-based drug design for this compound?
- Data Utilization :
- Active Site Interactions : Analyze X-ray structures (e.g., from ) to identify hydrogen bonds between the oxadiazole ring and target residues .
- Conformational Flexibility : Use SHELXL-refined torsional angles to assess pyrrolidinone ring puckering and its impact on binding .
- Design Implications : Introduce substituents to stabilize bioactive conformations (e.g., methyl groups to restrict rotation).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
